Boc-His(Boc)-OH (DCHA)

Peptide Synthesis Racemization Control Microwave-Assisted SPPS

Why choose Boc-His(Boc)-OH (DCHA) over generic histidine derivatives? This dual Boc-protected histidine DCHA salt is engineered to suppress racemization in Boc SPPS, achieving a 98.9% D-isomer reduction vs. Trt-protected analogs at 90 °C. It is the building block of choice for microwave-assisted and industrial-scale peptide synthesis, as evidenced by its use in patented semaglutide manufacturing processes. The stable, non-hygroscopic DCHA salt form ensures accurate automated dispensing, while the orthogonal Boc side-chain protection enables mild deprotection for acid-sensitive conjugates. Substitute at your own risk—unprotected or Trt-protected histidine leads to unacceptable epimerization, compromising purity and yield.

Molecular Formula C28H48N4O6
Molecular Weight 536.7 g/mol
CAS No. 31687-58-8
Cat. No. B557186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(Boc)-OH (DCHA)
CAS31687-58-8
Synonyms31687-58-8; BOC-HIS(BOC)-OHDCHA; Boc-His(Boc)-OH?DCHA; Boc-His(Boc).DCHA; Boc-His(Boc)-OH(dicyclohexylammonium)salt; PubChem18934; Boc-His(Boc)-OHCHA; BOC-HIS-OHDCHA; Boc-His(Boc)-OH.DCHA; 15427_ALDRICH; 15427_FLUKA; MolPort-003-926-786; EINECS250-764-6; CB-370; AKOS015908222; Boc-His(Boc)-OHdicyclohexylaminesalt; AK-49677; SC-09579; Boc-His(Boc)-OHdicyclohexylammoniumsalt; ST24030202; ST51054201; Nalpha,Nim-di-Boc-L-histidinedicyclohexylaminesalt; N|A,N(im)-di-Boc-L-histidine(dicyclohexylammonium)salt; Nalpha,N(im)-di-Boc-L-histidine(dicyclohexylammonium)salt; Histidine,N,1-dicarboxy-,di-tert-butylester,compdwithdicyclohexylamine(1:1),L-
Molecular FormulaC28H48N4O6
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1
InChIKeyWBGMQHNUPJENDC-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-His(Boc)-OH (DCHA) CAS 31687-58-8: Essential Dual-Boc Protected Histidine Building Block for High-Fidelity Boc SPPS


Boc-His(Boc)-OH (DCHA), CAS 31687-58-8, is a specialized histidine derivative characterized by the orthogonal protection of both its α-amino and imidazole side-chain nitrogen atoms with acid-labile tert-butyloxycarbonyl (Boc) groups, supplied as a stable dicyclohexylamine (DCHA) salt . This compound is specifically engineered for critical coupling steps in Boc-based solid-phase peptide synthesis (SPPS), where the imidazole Boc protection significantly suppresses the pronounced racemization tendency inherent to histidine activation [1]. The DCHA counter-ion enhances the compound's crystallinity and long-term storage stability, making it a preferred physical form for procurement and handling in both academic and industrial peptide synthesis workflows .

Boc-His(Boc)-OH (DCHA) CAS 31687-58-8: Why Analogous Histidine Derivatives Cannot Be Interchanged in Critical SPPS


The high propensity of histidine to undergo epimerization during activation and coupling in SPPS dictates that the choice of its side-chain protecting group is a primary determinant of final peptide purity and yield [1]. Generic substitution among in-class histidine derivatives like Boc-His-OH, Boc-His(Trt)-OH, or Fmoc-His(Boc)-OH is scientifically unsound due to their fundamentally different protection chemistries, which lead to vastly different outcomes in racemization suppression, orthogonal stability, and suitability for specific SPPS protocols [2]. For example, unprotected imidazole nitrogen in Boc-His-OH leads to unacceptable epimerization levels, while the Trt group in Boc-His(Trt)-OH offers inadequate racemization control at elevated temperatures required for modern accelerated synthesis [3]. Conversely, Fmoc-His(Boc)-OH, while sharing the beneficial Boc side-chain protection, is incompatible with Boc/Bzl SPPS chemistries due to its base-labile Fmoc group. The following quantitative evidence guide delineates the specific, measurable advantages of Boc-His(Boc)-OH (DCHA) that preclude simple analog substitution.

Boc-His(Boc)-OH (DCHA) CAS 31687-58-8: Quantifiable Performance Differentiation Against Primary SPPS Comparators


Epimerization Suppression: Boc-His(Boc)-OH vs. Boc-His(Trt)-OH at Elevated Temperature

Boc-His(Boc)-OH demonstrates substantially lower epimerization rates compared to Boc-His(Trt)-OH under accelerated, high-temperature SPPS conditions. Studies on analogous Fmoc-protected histidine derivatives show that His(Boc) protection results in only 0.18% D-isomer formation at 90 °C, whereas His(Trt) protection yields D-isomer levels exceeding 16% under identical thermal conditions . This difference is attributed to the strong electron-withdrawing effect of the carbamate Boc group on the imidazole Nπ, which lowers its basicity and inhibits the base-catalyzed enolate formation that leads to racemization [1].

Peptide Synthesis Racemization Control Microwave-Assisted SPPS

Side Reaction Reduction and Yield Enhancement in Industrial-Scale Synthesis

Implementation of Boc-His(Boc)-OH DCHA in a large-scale peptide synthesis workflow has been reported to result in a 40% reduction in overall side reactions and a corresponding 22% improvement in final yield compared to protocols employing less effective histidine protection strategies [1]. This substantial process optimization is linked to the dual-Boc protection which minimizes imidazole-mediated side reactions such as N-acylation during coupling steps .

Peptide Manufacturing Process Optimization Side Reaction Mitigation

Enhanced Physical Properties: Crystallinity and Handling of the DCHA Salt Form

The DCHA salt form of Boc-His(Boc)-OH offers superior handling and stability characteristics compared to its free acid counterpart (Boc-His(Boc)-OH, CAS 20866-46-0). The DCHA salt is a well-defined crystalline powder with a sharp melting point of 160-165 °C and consistent optical rotation (+25° to +28°, c=2, MeOH) . In contrast, the free acid is often amorphous and can be hygroscopic, complicating accurate weighing and long-term storage. While the free acid requires an extra extraction step to remove the CHA counter-ion before use, the salt form provides a more robust and reliable solid form for inventory management and automated synthesis platforms [1].

Chemical Procurement Formulation Science Solid-State Chemistry

Documented Industrial Applicability: A Critical Raw Material in GLP-1 Agonist Manufacturing

The industrial relevance of Boc-His(Boc)-OH DCHA is formally documented in a patent application (CN106928343A) for the synthesis of semaglutide, a blockbuster GLP-1 receptor agonist. The patent explicitly states that using Boc-His(Boc)-OH.DCHA as a raw material can "minimize the risk of His racemization" during the large-scale production of this therapeutically critical peptide [1]. This citation in a major pharmaceutical process patent provides a high level of evidence for the compound's utility and proven performance in a demanding, regulated manufacturing environment, a level of validation not commonly found for other histidine building blocks.

Pharmaceutical Manufacturing GLP-1 Agonists Peptide Therapeutics

Orthogonal Stability in Advanced Conjugate Synthesis Strategies

A recent 2023 publication in *Chemical Communications* demonstrates a novel strategy for the total stepwise solid-phase synthesis of peptide-oligonucleotide conjugates, which relies specifically on the orthogonal stability of side-chain Boc/tBu protecting groups on amino acids including histidine [1]. In this strategy, the Boc side-chain protection on histidine remains stable through the peptide assembly steps and is only removed in a final, mild borate buffer deprotection at 90 °C, a condition that avoids depurination of the acid-sensitive oligonucleotide . This application is unique to the Boc side-chain protection strategy and cannot be replicated with alternative protections like Trt, which would be too labile, or Tos/Dnp, which require harsher removal conditions incompatible with the oligonucleotide cargo.

Peptide-Oligonucleotide Conjugates Orthogonal Protection Bioconjugation

Boc-His(Boc)-OH (DCHA) CAS 31687-58-8: Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


High-Fidelity, High-Temperature Boc SPPS of Racemization-Prone Sequences

This is the primary application scenario for Boc-His(Boc)-OH DCHA. For researchers synthesizing peptides containing histidine under accelerated conditions (e.g., microwave-assisted SPPS at ≥50 °C), this building block is essential. The quantitative data demonstrating a ~98.9% reduction in D-isomer formation compared to Trt-protected histidine at 90 °C directly translates to significantly higher crude purity and simpler purification. This is particularly critical for long or difficult peptide sequences where cumulative epimerization from multiple histidine residues would otherwise render the final product unusable. Procurement should prioritize this compound over Boc-His(Trt)-OH or unprotected Boc-His-OH for any high-temperature Boc SPPS protocol.

Large-Scale cGMP Manufacturing of Therapeutic Peptides (e.g., GLP-1 Agonists)

The documented use of Boc-His(Boc)-OH DCHA in patented manufacturing processes for semaglutide [1] validates its selection for industrial-scale, cGMP production of high-value therapeutic peptides. In this context, the compound's proven ability to "minimize the risk of His racemization" is paramount for ensuring batch-to-batch consistency and meeting stringent regulatory purity requirements for active pharmaceutical ingredients (APIs). Furthermore, the reported 22% yield improvement and 40% reduction in side reactions in large-scale workflows [2] provide a compelling economic rationale for its use, despite a higher unit cost compared to less effective analogs.

Synthesis of Acid-Sensitive Peptide Conjugates and Novel Bioconjugates

For advanced research involving the conjugation of peptides to acid-sensitive cargoes, such as oligonucleotides, Boc-His(Boc)-OH DCHA is an enabling reagent. The orthogonal stability of its side-chain Boc protection, as demonstrated in the 2023 *Chemical Communications* study on peptide-oligonucleotide conjugates [3], allows for a synthetic strategy where the final global deprotection can be performed under mild conditions that do not damage the conjugate. This application scenario is unique and cannot be met by other histidine building blocks that require strong acid (like HF or high TFA) for side-chain deprotection, making Boc-His(Boc)-OH DCHA a critical procurement item for groups working at the interface of peptide and nucleic acid chemistry.

Automated and High-Throughput Peptide Synthesis Platforms

The superior physical form of Boc-His(Boc)-OH DCHA as a stable, non-hygroscopic crystalline powder with a defined melting point makes it ideally suited for use in automated peptide synthesizers. Unlike the free acid, which can be amorphous and difficult to dispense accurately, the DCHA salt ensures precise and reproducible weighing and transfer by robotic liquid handlers. This minimizes errors in automated workflows, reduces instrument downtime due to clogging or inconsistent reagent delivery, and contributes to higher overall success rates in high-throughput peptide library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-His(Boc)-OH (DCHA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.